1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
Description
This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core with two distinct benzyl substituents: a 3-methoxybenzyl group at position 1 and a 4-methylbenzyl group at position 2. The hexahydro modification (4a,5,6,7,8,8a-hexahydro) introduces partial saturation to the pyrido ring system, likely enhancing conformational stability and influencing pharmacokinetic properties such as solubility and metabolic resistance .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-8-10-17(11-9-16)14-26-22(27)20-7-4-12-24-21(20)25(23(26)28)15-18-5-3-6-19(13-18)29-2/h3,5-6,8-11,13,20-21,24H,4,7,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWBKBSDPUJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3CCCNC3N(C2=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydropyrido-pyrimidine core with methoxy and methyl phenyl substituents. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various pathogens. Its activity profile includes effectiveness against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : In vitro assays have shown that the compound may possess cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
Antimicrobial Activity
A study conducted by researchers investigated the antimicrobial properties of various pyrimidine derivatives, including our compound of interest. The results indicated that it inhibited the growth of several ESKAPE pathogens—an important group of antibiotic-resistant bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Acinetobacter baumannii | 32 µg/mL |
These findings suggest that the compound may be a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
In a separate investigation involving various cancer cell lines (MCF-7 breast cancer cells and HeLa cervical cancer cells), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Enzyme Inhibition
The compound was also tested for its inhibitory effects on sirtuins, a family of NAD+-dependent deacetylases implicated in various cellular processes including aging and metabolism. The following table summarizes the inhibition percentages observed:
| Sirtuin | % Inhibition at 10 µM |
|---|---|
| SIRT1 | 54% |
| SIRT2 | 46% |
| SIRT3 | 16% |
These results indicate that the compound may influence metabolic pathways through sirtuin modulation .
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in combination with standard antibiotics against resistant strains of bacteria. The combination therapy showed enhanced efficacy compared to monotherapy.
- Cancer Cell Line Study : A laboratory study evaluated the effects of the compound on tumor growth in mice implanted with human cancer cells. Results indicated a significant reduction in tumor size compared to controls.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with pyridine and pyrimidine structures often exhibit significant antioxidant properties. In vitro studies have demonstrated that derivatives of pyrimidine can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The specific compound may share these properties due to its structural similarities.
Anticancer Potential
Studies have shown that various pyrimidine derivatives possess anticancer activity. For instance, compounds containing similar heterocyclic frameworks have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The hexahydropyrido structure could enhance the interaction with biological targets involved in cancer pathways .
Synthetic Pathways
The synthesis of 1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione can be achieved through various methods involving cyclization reactions of pyrimidine precursors. These synthetic strategies are crucial for developing derivatives with enhanced biological activity and specificity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications to the methoxy and methyl groups on the phenyl rings can lead to significant changes in activity and selectivity against specific biological targets.
Case Study: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various pyrimidine derivatives, it was found that specific substitutions on the aromatic rings enhanced radical scavenging activity significantly. The compound's unique structure allows it to interact favorably with reactive oxygen species (ROS), making it a candidate for further investigation as a therapeutic agent against oxidative stress conditions.
Case Study: Anticancer Mechanisms
Another study focused on the anticancer effects of similar hexahydropyrido compounds demonstrated their ability to inhibit tumor growth in vivo models. The mechanism was attributed to the modulation of apoptosis pathways and cell cycle arrest at the G1 phase. This suggests that this compound could be explored as a lead compound for developing new anticancer therapies.
Chemical Reactions Analysis
Synthetic Methodology
The core pyrido[2,3-d]pyrimidine-2,4-dione scaffold is typically synthesized via cyclization of 6-aminouracil derivatives. Key steps involve:
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Alkylation of uracil precursors with benzyl halides to introduce substituents at the N1 and N3 positions .
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Cyclization using Vilsmeier-Haack reagents (POCl₃/DMF) or aza-Diels-Alder reactions catalyzed by N-heterocyclic carbenes (NHCs) .
For the target compound, the (3-methoxyphenyl)methyl and (4-methylphenyl)methyl groups are likely introduced via sequential alkylation of 6-aminouracil, followed by cyclization (Figure 1).
Table 1: Reaction Conditions for Pyrido[2,3-d]pyrimidine Synthesis
2.1. Methoxybenzyl Groups
The (3-methoxyphenyl)methyl substituent is susceptible to demethylation under acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives . Competitive oxidation of the methoxy group to a carbonyl has been observed with strong oxidizing agents like KMnO₄ .
2.2. Hexahydropyrido Ring
The saturated pyrido ring undergoes dehydrogenation with DDQ or Pd/C to form aromatic pyrido[2,3-d]pyrimidines . Additionally, the ring nitrogen can participate in Mannich reactions with formaldehyde and secondary amines .
Modification of the Dione Moiety
The 2,4-dione group exhibits reactivity typical of uracil derivatives:
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N-Alkylation with alkyl halides or Mitsunobu conditions to form N7-substituted analogs .
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Condensation reactions with amidines or hydrazines to generate fused heterocycles (e.g., purino-pyrimidines) .
Table 2: Reactivity of the Dione Group
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, NaH, DMF | N7-methyl derivative | |
| Condensation | Guanidine, HCl, EtOH | Purino[7,8-a]pyrimidine | |
| Oxidation | H₂O₂, FeCl₃ | 5-Hydroxy derivative |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The pyrido[2,3-d]pyrimidine-2,4-dione scaffold is shared among several compounds, but substituent variations significantly alter physicochemical and biological profiles:
Functional Group Impact on Properties
- 3-Methoxybenzyl vs. 4-Fluorophenylpiperidinyl ( vs. However, the piperidinyl-ethyl chain in ’s compound could enable hydrogen bonding with target proteins, enhancing binding affinity .
- Hexahydro Ring vs. Pyran Fusion ( vs.
Computational Similarity Analysis
- Tanimoto Coefficient Comparisons (): Using fingerprint-based similarity metrics (e.g., MACCS or Morgan fingerprints), the target compound may show moderate similarity (~60–70%) to pyridopyrimidine derivatives like TAK-385, driven by shared dione and aromatic substituent motifs. However, the hexahydro ring and benzyl groups would reduce similarity to simpler pyrano or thieno analogs .
Q & A
Q. How do substituent modifications (e.g., replacing methoxy with ethoxy) alter its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
